molecular formula C14H12F4N4O3 B1223938 N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA

N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA

Cat. No.: B1223938
M. Wt: 360.26 g/mol
InChI Key: XWJGHYGODJVHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzamide group, and a tetrafluoroethoxy substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the pyrazole derivative with an amine, such as methylamine, under controlled conditions.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the amino-substituted pyrazole with a benzoyl chloride derivative in the presence of a base, such as triethylamine.

    Introduction of the Tetrafluoroethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[

Properties

Molecular Formula

C14H12F4N4O3

Molecular Weight

360.26 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

InChI

InChI=1S/C14H12F4N4O3/c1-7-5-10(22-21-7)19-13(24)20-11(23)8-3-2-4-9(6-8)25-14(17,18)12(15)16/h2-6,12H,1H3,(H3,19,20,21,22,23,24)

InChI Key

XWJGHYGODJVHOT-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
Reactant of Route 2
Reactant of Route 2
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
Reactant of Route 3
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
Reactant of Route 4
Reactant of Route 4
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
Reactant of Route 5
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
Reactant of Route 6
Reactant of Route 6
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA

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